3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRDANIWZYZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent. For example, starting from 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions using transition metal-based catalysts, such as iron fluoride, can be employed to achieve the desired fluorination . These methods are advantageous for large-scale production due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles, such as amines, to form aminopyridine derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Aminopyridine Derivatives: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.
Biaryl Derivatives: Produced via coupling reactions.
Scientific Research Applications
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets by influencing its electronic and steric properties . Additionally, the methoxy group can participate in hydrogen bonding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Electronic Effects
The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:
Table 1: Substituent Positioning and Functional Group Comparison
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethyl Position: indicates that the position of the trifluoromethyl group (e.g., 2 vs. 3 vs. However, in other contexts (e.g., CYP51 inhibition), bulkier substituents like trifluoromethyl may enhance target binding .
- Fluorine vs. Methoxy: The fluorine at position 3 in the target compound likely increases metabolic stability compared to methoxy-substituted analogs (e.g., 3-Methoxy-4-(trifluoromethyl)pyridine) due to reduced susceptibility to oxidative metabolism .
- Synergistic Effects: The combination of fluorine (electron-withdrawing) and methoxy (electron-donating) groups may balance lipophilicity and solubility, a critical factor in drug bioavailability.
Pharmacological Activity
- CYP51 Inhibition: Pyridine derivatives like UDO and UDD () exhibit anti-parasitic activity by inhibiting CYP51. The trifluoromethyl group in these compounds enhances enzyme binding, suggesting that the trifluoromethyl group in the target compound could similarly contribute to target affinity .
- Antibacterial Potential: highlights that chloro or dichloro substitutions on pyridine enhance MurA inhibition. The fluorine in the target compound may offer comparable electronic effects but with improved selectivity due to its smaller size .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity), which may enhance membrane permeability but reduce aqueous solubility. The methoxy group at position 4 could partially counterbalance this by introducing polarity .
- Metabolic Stability: Fluorine at position 3 likely reduces oxidative metabolism, as seen in other fluorinated pharmaceuticals, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. The presence of both a trifluoromethyl group and a methoxy group on the pyridine ring enhances its solubility and biological reactivity, making it an interesting candidate for further study.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A pyridine ring which contributes to its aromatic properties.
- A trifluoromethyl group (-CF₃) known for enhancing biological activity through increased lipophilicity and metabolic stability.
- A methoxy group (-OCH₃) that improves solubility in organic solvents.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that trifluoromethyl-pyridine derivatives possess significant antimicrobial properties. For instance, the compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Herbicidal and Pesticidal Applications
This compound has been identified as a promising candidate for use in agriculture as a herbicide and pesticide. Its structural features allow it to inhibit specific enzymes involved in pest metabolism, thus enhancing its efficacy against various agricultural pests and weeds .
Case Study 1: Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for both its use as a pesticide and its safety profile in pharmaceuticals .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the pyridine ring significantly affect the compound's biological activity. The presence of electron-withdrawing groups like trifluoromethyl increases potency against certain pathogens compared to analogs without these substitutions .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Fluorine and trifluoromethyl groups | Effective against pests; potential pharmaceutical applications |
| 2-Methoxy-4-(trifluoromethyl)pyridine | Similar methoxy and trifluoromethyl groups | High demand in agriculture as an herbicide |
| 2-Fluoro-5-(trifluoromethyl)pyridine | Contains fluorine and trifluoromethyl groups | Exhibits high biological activity against pests |
Q & A
Q. What are the recommended synthetic strategies for preparing 3-Fluoro-4-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Fluorination and Methoxy Introduction : Use nucleophilic aromatic substitution (SNAr) with KF/K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C to introduce fluorine and methoxy groups .
- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu under catalytic conditions to install the trifluoromethyl group at the 2-position .
- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%).
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMF, 90°C, 12 h | 65–70 | 90 | |
| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, DMSO, 110°C | 50–55 | 85 | |
| Methoxy Introduction | NaOMe, CuI, DMF, 80°C | 75 | 92 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) resolves fluorine/methoxy positional disorder .
- Multinuclear NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃; δ -180 ppm for F) and ¹H NMR (δ 3.8–4.0 ppm for OCH₃) confirm substituent positions .
- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces to validate electron-withdrawing effects of CF₃ .
Q. What experimental protocols are recommended for assessing solubility and stability?
Methodological Answer:
- Solubility : Perform shake-flask assays in buffers (pH 1–10) and solvents (e.g., DMSO, acetonitrile) at 25°C. Use HPLC-UV for quantification .
- Thermal Stability : DSC/TGA (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical for trifluoromethylpyridines) .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination/methoxy functionalization be addressed?
Methodological Answer:
- Directing Group Strategies : Use transient protecting groups (e.g., BOC) to block reactive sites. For example, BOC protection at the 4-position directs methoxy installation to the 3-position .
- Metal-Mediated Coupling : Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine N-oxide) enhances selectivity for fluorination .
Q. What computational tools are effective for predicting reactivity in trifluoromethylpyridine derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions of the CF₃ group in hydrophobic pockets .
- Reactivity Maps : Generate Fukui indices via Gaussian 16 to identify nucleophilic/electrophilic sites for functionalization .
Q. How can researchers resolve contradictory literature data on reaction yields or spectroscopic assignments?
Methodological Answer:
Q. What methodologies are suitable for studying metabolic stability in biological systems?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
